5-(4-Bromo-2-chlorophenyl)-1H-pyrazole-3-carboxylic acid 5-(4-Bromo-2-chlorophenyl)-1H-pyrazole-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17811080
InChI: InChI=1S/C10H6BrClN2O2/c11-5-1-2-6(7(12)3-5)8-4-9(10(15)16)14-13-8/h1-4H,(H,13,14)(H,15,16)
SMILES:
Molecular Formula: C10H6BrClN2O2
Molecular Weight: 301.52 g/mol

5-(4-Bromo-2-chlorophenyl)-1H-pyrazole-3-carboxylic acid

CAS No.:

Cat. No.: VC17811080

Molecular Formula: C10H6BrClN2O2

Molecular Weight: 301.52 g/mol

* For research use only. Not for human or veterinary use.

5-(4-Bromo-2-chlorophenyl)-1H-pyrazole-3-carboxylic acid -

Specification

Molecular Formula C10H6BrClN2O2
Molecular Weight 301.52 g/mol
IUPAC Name 3-(4-bromo-2-chlorophenyl)-1H-pyrazole-5-carboxylic acid
Standard InChI InChI=1S/C10H6BrClN2O2/c11-5-1-2-6(7(12)3-5)8-4-9(10(15)16)14-13-8/h1-4H,(H,13,14)(H,15,16)
Standard InChI Key BYQPWLRKPKKYMZ-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C=C1Br)Cl)C2=NNC(=C2)C(=O)O

Introduction

5-(4-Bromo-2-chlorophenyl)-1H-pyrazole-3-carboxylic acid is a heterocyclic compound belonging to the pyrazole family, which is widely studied for its diverse biological and chemical properties. Pyrazoles are known for their significant roles in medicinal chemistry, including anti-inflammatory, anticancer, and antimicrobial activities. This specific compound is characterized by the substitution of bromine and chlorine atoms on the phenyl ring and a carboxylic acid functional group on the pyrazole core.

Synthesis

The synthesis of 5-(4-Bromo-2-chlorophenyl)-1H-pyrazole-3-carboxylic acid typically involves cyclization reactions starting from hydrazines and β-diketones or similar precursors. The bromine and chlorine substitutions on the phenyl ring are introduced through electrophilic aromatic substitution or direct use of substituted precursors.

Computational Data

5.1 In Silico Predictions
Molecular docking studies suggest that halogenated pyrazoles can interact with enzyme active sites due to their polar functional groups (carboxylic acid) and halogen atoms (bromine, chlorine), which provide favorable binding interactions such as hydrogen bonding and halogen bonding.

Applications

Due to its structural features, this compound has potential applications in:

  • Drug Development: As a lead compound for anticancer or antimicrobial agents.

  • Material Science: Halogenated pyrazoles are used in designing organic semiconductors.

  • Chemical Biology: As probes for studying enzyme-substrate interactions.

Limitations and Future Directions

While structurally promising, further experimental studies are needed to determine:

  • The precise biological activity profile of this compound.

  • Its pharmacokinetics and toxicity in vivo.

  • Potential modifications to enhance efficacy or reduce side effects.

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